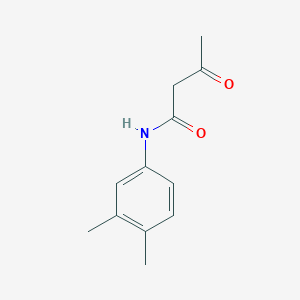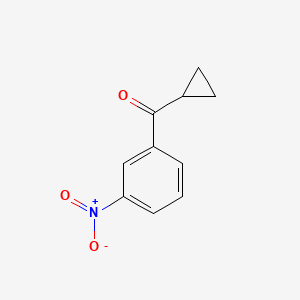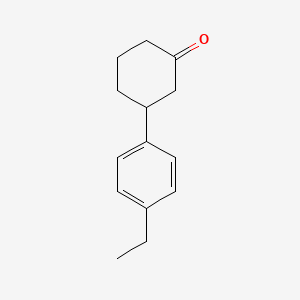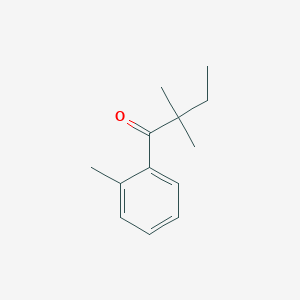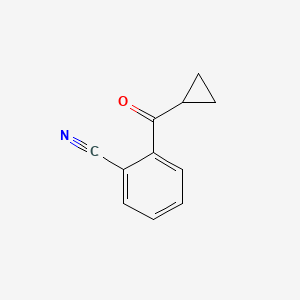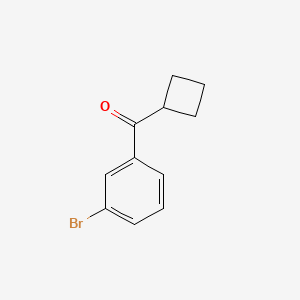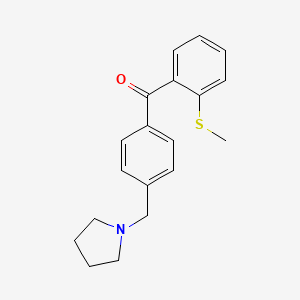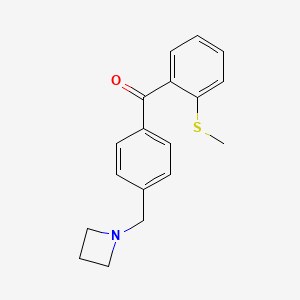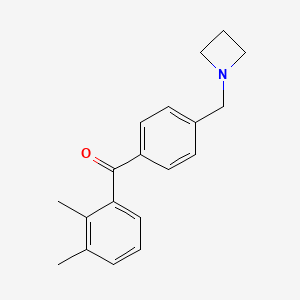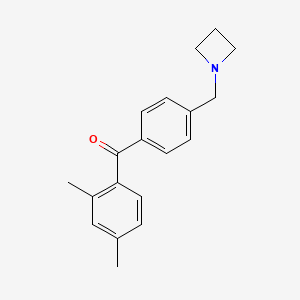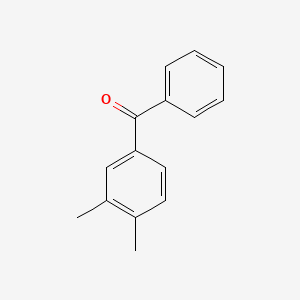
3,4-Dimethylbenzophenone
Descripción general
Descripción
3,4-Dimethylbenzophenone is a chemical compound with the molecular formula C15H14O . It appears as white to pale cream or pale yellow crystals or powder . It reacts with bis (trichlorotitanium phenoxide), a bidentate Lewis acid, to form a crystalline complex .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 . This structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.27 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 354.1±21.0 °C at 760 mmHg, and a flash point of 153.7±17.0 °C . It has no hydrogen bond donors, one hydrogen bond acceptor, and two freely rotating bonds .
Aplicaciones Científicas De Investigación
Photostability and Solid-State Photochemistry
3,4-Dimethylbenzophenone exhibits interesting photostability characteristics when exposed to UV irradiation in the solid state. Unlike its counterpart, 4,4'-dimethylbenzophenone, which undergoes hydrogen abstraction and radical coupling, this compound remains photostable under similar conditions. This characteristic is significant for understanding its behavior in various applications, such as in the development of UV-stable materials (Ito et al., 1987).
Photoenolization and Diels-Alder Reaction
The photoenolization of this compound has been explored in reactions with unsymmetrical dienophiles. This process yields specific hydroxylic compounds, demonstrating the compound's potential in synthetic organic chemistry, particularly in the synthesis of complex organic structures (Pfau et al., 1978).
Nitration and Rearomatization
Nitration of this compound results in the formation of various nitro derivatives. The process involves the formation of adducts and their subsequent rearomatization under different conditions. This research provides insights into the reactivity of substituted benzophenones and their potential applications in organic synthesis (Fischer et al., 1975).
Applications in Catalyst Research
In catalysis research, this compound's derivatives, such as 2,5-Dimethylbenzophenone, have been used to study the benzoylation of p-xylene. This research is significant for understanding the catalytic processes in the production of materials used in various industries, including plastics and cosmetics (Yadav et al., 2003).
Crystal Structure and Polymorphism
The study of 4,4–dimethylbenzophenone, a derivative of this compound, has provided valuable insights into crystal polymorphism. This research is crucial for understanding the material's physical properties and potential applications in material science (Kumar, 2019).
Impact on Electrical and Optical Properties
Research on 4,4′-Dimethylbenzophenone has explored the impact of ion irradiation on its electrical, optical, and mechanical properties. Such studies are fundamental for applications in electronics and photonics, where material properties under different conditions are crucial (Babu et al., 2008).
Scientific Research Applications of this compound
Photostability and Solid-State Photochemistry
This compound exhibits interesting photostability characteristics when exposed to UV irradiation in the solid state. Unlike its counterpart, 4,4'-dimethylbenzophenone, which undergoes hydrogen abstraction and radical coupling, this compound remains photostable under similar conditions. This characteristic is significant for understanding its behavior in various applications, such as in the development of UV-stable materials (Ito et al., 1987).
Photoenolization and Diels-Alder Reaction
The photoenolization of this compound has been explored in reactions with unsymmetrical dienophiles. This process yields specific hydroxylic compounds, demonstrating the compound's potential in synthetic organic chemistry, particularly in the synthesis of complex organic structures (Pfau et al., 1978).
Nitration and Rearomatization
Nitration of this compound results in the formation of various nitro derivatives. The process involves the formation of adducts and their subsequent rearomatization under different conditions. This research provides insights into the reactivity of substituted benzophenones and their potential applications in organic synthesis (Fischer et al., 1975).
Applications in Catalyst Research
In catalysis research, this compound's derivatives, such as 2,5-Dimethylbenzophenone, have been used to study the benzoylation of p-xylene. This research is significant for understanding the catalytic processes in the production of materials used in various industries, including plastics and cosmetics (Yadav et al., 2003).
Crystal Structure and Polymorphism
The study of 4,4–dimethylbenzophenone, a derivative of this compound, has provided valuable insights into crystal polymorphism. This research is crucial for understanding the material's physical properties and potential applications in material science (Kumar, 2019).
Impact on Electrical and Optical Properties
Research on 4,4′-Dimethylbenzophenone has explored the impact of ion irradiation on its electrical, optical, and mechanical properties. Such studies are fundamental for applications in electronics and photonics, where material properties under different conditions are crucial (Babu et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENOLWCGNVWTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180401 | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2571-39-3 | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2571-39-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dimethylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to produce 3,4-Dimethylbenzophenone?
A1: A primary method for synthesizing this compound is the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst. Research has explored the use of various zeolite catalysts to improve the selectivity of this reaction towards the desired this compound isomer. [, ] Additionally, a study investigated the use of rare earth oxide catalysts for the liquid-phase benzoylation of o-xylene to produce this compound. []
Q2: How does this compound react under nitration conditions?
A2: Nitration of this compound in acetic anhydride leads to the formation of a mixture of products, primarily cis and trans isomers of 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. [] This highlights the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.
Q3: Has this compound been used in any physicochemical studies?
A3: Yes, this compound has been employed as a quencher molecule in time-resolved fluorescence quenching (TRFQ) studies. This technique was used to investigate the phase structure and diffusion properties of poly(oxyethylene) surfactants in water. [] The study utilized the quenching interaction between excited pyrene and this compound to probe the microenvironment within surfactant aggregates.
Q4: Are there any kinetic models available for reactions involving this compound?
A4: Research has focused on developing kinetic models for the acylation of o-xylene to produce this compound. [] This study explored different molar ratios of reactants and employed H-Beta zeolite as a catalyst. The findings indicated that the reaction kinetics do not follow simple first or second-order dependencies on the acylating agent, suggesting a complex mechanism involving various factors such as diffusion, adsorption, and potential product inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

